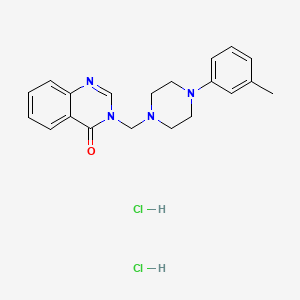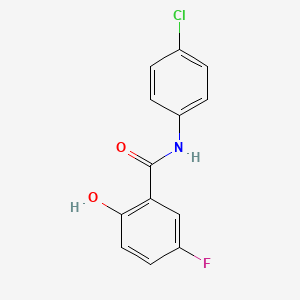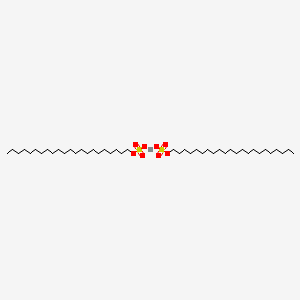
1-Docosanol, hydrogen sulfate, calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Docosanol, hydrogen sulfate, calcium salt is a compound that combines the properties of 1-Docosanol, a long-chain fatty alcohol, with hydrogen sulfate and calcium ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Docosanol, hydrogen sulfate, calcium salt can be synthesized through a series of chemical reactions involving 1-Docosanol, sulfuric acid, and calcium hydroxide. The general synthetic route involves the following steps:
Esterification: 1-Docosanol reacts with sulfuric acid to form 1-Docosanol hydrogen sulfate.
Neutralization: The resulting 1-Docosanol hydrogen sulfate is then neutralized with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve:
- Controlled temperature and pressure conditions.
- Use of catalysts to enhance reaction rates.
- Purification steps to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Docosanol, hydrogen sulfate, calcium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the sulfate group to sulfide.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of docosanoic acid.
Reduction: Formation of docosanol sulfide.
Substitution: Formation of various substituted docosanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Docosanol, hydrogen sulfate, calcium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its potential antiviral properties, particularly against lipid-enveloped viruses.
Medicine: Investigated for its use in topical formulations for treating viral infections like cold sores.
Industry: Utilized in the production of cosmetics, emulsifiers, and other personal care products.
Wirkmechanismus
The mechanism of action of 1-Docosanol, hydrogen sulfate, calcium salt involves its interaction with cellular membranes. The compound is believed to:
Inhibit viral fusion: By stabilizing the host cell membrane, it prevents the fusion of viral envelopes with the host cell membrane, thereby inhibiting viral entry and replication.
Target Pathways: The primary molecular targets are the phospholipids in the host cell membrane, which are crucial for viral fusion and entry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Docosanol: A long-chain fatty alcohol used in similar applications but lacks the sulfate and calcium components.
Calcium sulfate: Commonly used in construction and medical applications but does not have the antiviral properties of 1-Docosanol derivatives.
Sodium lauryl sulfate: A surfactant with similar properties but different chemical structure and applications.
Uniqueness
1-Docosanol, hydrogen sulfate, calcium salt is unique due to its combined properties of 1-Docosanol and sulfate, along with the stabilizing effect of calcium
Eigenschaften
CAS-Nummer |
72018-25-8 |
|---|---|
Molekularformel |
C44H90CaO8S2 |
Molekulargewicht |
851.4 g/mol |
IUPAC-Name |
calcium;docosyl sulfate |
InChI |
InChI=1S/2C22H46O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2*2-22H2,1H3,(H,23,24,25);/q;;+2/p-2 |
InChI-Schlüssel |
PHIXWQJPNMQWFK-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


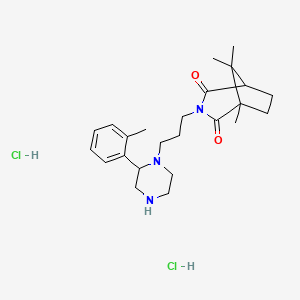
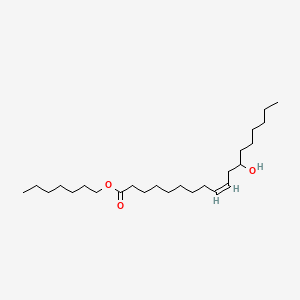
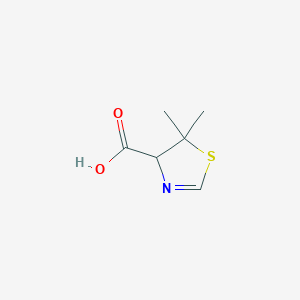
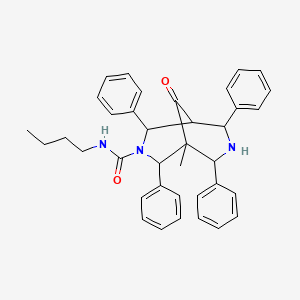
![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)

![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
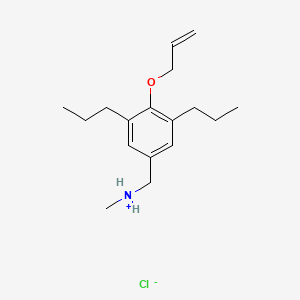
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)
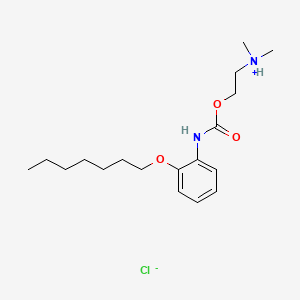
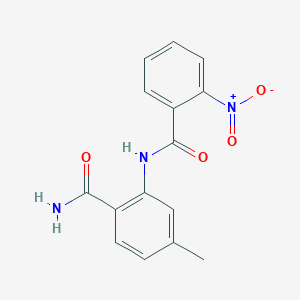
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
